molecular formula C9H8ClFO2 B1489880 2-(2-Chloro-4-fluorophenyl)-1,3-dioxolane CAS No. 773102-07-1

2-(2-Chloro-4-fluorophenyl)-1,3-dioxolane

Cat. No.: B1489880
CAS No.: 773102-07-1
M. Wt: 202.61 g/mol
InChI Key: DLYXMBDBBITZSQ-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-fluorophenyl)-1,3-dioxolane is a halogenated 1,3-dioxolane derivative featuring a phenyl ring substituted with chlorine at the 2-position and fluorine at the 4-position. The 1,3-dioxolane ring is a five-membered cyclic acetal, often employed in organic synthesis as a protecting group for aldehydes or ketones to enhance stability and direct reactivity . The chloro and fluoro substituents likely confer electron-withdrawing effects, influencing its reactivity in coupling or oxidation reactions .

Properties

IUPAC Name

2-(2-chloro-4-fluorophenyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c10-8-5-6(11)1-2-7(8)9-12-3-4-13-9/h1-2,5,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYXMBDBBITZSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Wittig-Horner Reaction-Based Synthesis

A prominent method involves the synthesis of 1-(2-chlorophenyl)-2-(4-fluorophenyl) propylene, a precursor closely related to the target dioxolane compound. This method is described in a Chinese patent (CN102643162B) and involves two main steps:

Step 1: Preparation of o-chlorobenzyl phosphonic acid diester by refluxing adjacent chlorobenzyl chloride with trialkyl phosphite (e.g., trimethyl or triethyl phosphite) at 170–180°C. This step yields the phosphonate intermediate with a high yield (~97%).

Step 2: The phosphonate intermediate is reacted with fluoro acetophenone under strong alkaline conditions (using bases such as sodium methylate, sodium ethylate, sodium tert-butoxide, sodium hydroxide, or potassium hydroxide) in the presence of a polar solvent catalyst (e.g., DMF, DMSO, or N-methylpyrrolidone) at 0–50°C for 2–24 hours. This Wittig-Horner reaction produces 1-(2-chlorophenyl)-2-(4-fluorophenyl) propylene with yields exceeding 94%.

Parameter Details
Reagents Adjacent chlorobenzyl chloride, trialkyl phosphite, fluoro acetophenone
Catalyst DMF, DMSO, or N-Methyl pyrrolidone
Base Sodium methylate, sodium ethylate, sodium tert-butoxide, NaOH, KOH
Reaction Temperature Step 1: 170–180°C reflux; Step 2: 0–50°C
Reaction Time Step 1: ~12 hours; Step 2: 2–24 hours
Yield Step 1: 97%; Step 2: >94%
Advantages Mild conditions, commercially available reagents, industrial scalability, cost-effective due to replacement of triphenylphosphine with trialkyl phosphite

This method is advantageous due to its simplicity, mild reaction conditions, and suitability for industrial-scale production, with high purity and yield of the intermediate product, which can be further converted into the dioxolane derivative.

Acid-Catalyzed Cyclization to Form 1,3-Dioxolane Ring

The formation of the 1,3-dioxolane ring typically involves cyclization reactions of appropriate diol or hydroxyketone intermediates under acid catalysis. An improved method for synthesizing related 1,3-dioxolane derivatives involves the use of methanesulfonic acid as a catalyst, which has been shown to significantly increase yield and purity.

Key features of this method:

  • Use of methanesulfonic acid or other strong acids (e.g., p-toluenesulfonic acid, sulfuric acid, phosphoric acid) as catalysts.
  • Reaction conducted under nitrogen atmosphere or vacuum to avoid side reactions.
  • Purification by crystallization from organic solvents such as ethanol, 2-propanol, methyl tert-butyl ether, or ethyl acetate.
  • Further purification by extended stirring in diisopropylether followed by methanol addition and filtration.

This method has demonstrated a yield improvement from 23.7% (prior art) to 64.8% for related 1,3-dioxolane derivatives, indicating a more efficient cyclization process with better product isolation.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Notes
Wittig-Horner Reaction Adjacent chlorobenzyl chloride, trialkyl phosphite, fluoro acetophenone, alkali, polar solvent catalyst >94 Mild, cost-effective, scalable Produces propylene intermediate
Acid-Catalyzed Cyclization Methanesulfonic acid or strong acids, nitrogen atmosphere, crystallization purification ~65 Improved yield, purity, simple workup Cyclizes to 1,3-dioxolane ring
Catalytic Asymmetric Reduction Rh/Ir catalysts, formic acid/triethylamine hydrogen donors High Low toxicity, high enantioselectivity Suitable for chiral alcohol intermediates

Research Findings and Industrial Implications

  • The substitution of triphenylphosphine with trialkyl phosphite in the Wittig-Horner step reduces raw material costs and environmental burden.
  • Polar solvents such as DMF and DMSO serve as effective catalysts, shortening reaction times and improving equipment throughput.
  • Acid-catalyzed cyclization methods employing methanesulfonic acid significantly enhance yields and product purity, facilitating industrial production.
  • Asymmetric catalytic reduction methods provide a greener alternative to traditional reductions, enabling the preparation of optically active intermediates crucial for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chloro-4-fluorophenyl)-1,3-dioxolane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted phenyl derivatives.

Scientific Research Applications

2-(2-Chloro-4-fluorophenyl)-1,3-dioxolane has found applications in several scientific fields:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Studied for its potential use in drug development, particularly in the design of new pharmaceuticals.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-Chloro-4-fluorophenyl)-1,3-dioxolane exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Halogen Position: The 2-chloro-4-fluoro substitution in the target compound contrasts with analogs like 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane (3-Br, 4-F), which may exhibit distinct electronic profiles. Bromine’s larger atomic radius could increase steric hindrance compared to chlorine .

Reactivity :

  • Oxidation of 2-(4-chlorophenyl)-1,3-dioxolane yields 4-chlorobenzoic acid , suggesting that the target compound may similarly oxidize to 2-chloro-4-fluorobenzoic acid, though fluorine’s electronegativity could alter reaction kinetics.
  • Palladium-catalyzed oxidative coupling (as in ) is feasible for dioxolane-protected aryl groups, but chloro/fluoro substituents may require adjusted catalytic conditions.

Physical Properties :

  • Liquid analogs (e.g., ) likely have lower melting points due to reduced crystallinity, whereas solids (e.g., ) benefit from rigid substituents.

Biological Activity

2-(2-Chloro-4-fluorophenyl)-1,3-dioxolane is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

Synthesis of this compound

The synthesis of 1,3-dioxolanes typically involves the reaction of aldehydes with diols in the presence of acid catalysts. For this compound, salicylaldehyde can be used as a precursor, reacting with suitable diols under controlled conditions to yield the desired compound. The reaction conditions and yields can vary based on the specific diols and catalysts employed.

Antibacterial Activity

Recent studies have demonstrated that derivatives of 1,3-dioxolanes exhibit significant antibacterial activity against various strains. For instance, a study indicated that several synthesized dioxolane derivatives showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL .

CompoundBacteria TestedMIC (µg/mL)
This compoundS. aureus625-1250
-E. faecalis625
-P. aeruginosaNot tested

Antifungal Activity

The antifungal properties of dioxolane derivatives were also explored. Compounds similar to this compound exhibited notable antifungal activity against Candida albicans, with most derivatives showing significant inhibition . The results suggest that modifications on the dioxolane ring can enhance antifungal efficacy.

CompoundFungus TestedActivity
This compoundC. albicansSignificant

Study on Antimicrobial Efficacy

In a comparative study evaluating various dioxolane derivatives, it was found that compounds with electron-withdrawing groups (such as chloro and fluoro) displayed enhanced antimicrobial properties compared to their non-substituted counterparts. The study highlighted the role of electronic effects in modulating biological activity .

Molecular Docking Studies

Molecular docking studies conducted on selected dioxolane derivatives revealed potential binding interactions with bacterial targets such as DNA gyrase and COX-2 enzymes. These findings provide insights into the mechanism of action and support the development of these compounds as novel antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for 2-(2-Chloro-4-fluorophenyl)-1,3-dioxolane, and how can reaction yields be maximized?

To synthesize this compound, microwave-assisted methods (e.g., 25°C for 2 hours) can achieve yields >90% by accelerating cyclization reactions. Solvent selection (e.g., aprotic polar solvents) and catalytic systems (e.g., Lewis acids like BF₃·OEt₂) are critical for regioselectivity. Purification via column chromatography with hexane/ethyl acetate gradients improves purity. Reaction parameters (temperature, stoichiometry of diol/chlorofluorobenzaldehyde derivatives) should be systematically optimized using DOE (Design of Experiments) principles .

Q. How can the structural configuration of this compound be validated?

Use a combination of NMR (¹H/¹³C, 2D-COSY), FT-IR, and X-ray crystallography. For crystalline derivatives, single-crystal X-ray diffraction (e.g., Cu-Kα radiation, 296 K) confirms bond angles and stereochemistry. Computational validation via DFT calculations (e.g., Gaussian 16) can compare theoretical/experimental spectra. Mass spectrometry (HRMS-ESI) verifies molecular weight (C₉H₇ClFO₂, MW 200.6 g/mol) .

Q. What are the stability profiles of this compound under varying storage and reaction conditions?

Assess stability via accelerated degradation studies:

  • Thermal stability: TGA/DSC to determine decomposition temperatures.
  • Hydrolytic stability: Monitor pH-dependent hydrolysis (e.g., acidic/basic buffers at 37°C).
  • Light sensitivity: UV-Vis spectroscopy under controlled UV exposure.
    Store in inert atmospheres (argon) at -20°C, using amber vials to prevent photodegradation. Stability-indicating HPLC methods (C18 column, acetonitrile/water mobile phase) can track degradation products .

Q. How does the compound behave in common organic reactions (e.g., nucleophilic substitution, oxidation)?

The 1,3-dioxolane ring undergoes acid-catalyzed ring-opening with nucleophiles (e.g., Grignard reagents). The chloro-fluorophenyl group directs electrophilic aromatic substitution (e.g., nitration at the meta position). Oxidation with KMnO₄/H₂SO₄ cleaves the dioxolane to yield a diketone. Kinetic studies (GC-MS monitoring) can map reaction pathways and byproduct formation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in Diels-Alder or cycloaddition reactions?

Calculate frontier molecular orbitals (HOMO-LUMO gaps) using Gaussian or ORCA software. For example, a HOMO-LUMO gap of ~7.4 eV (similar to acrylonitrile adducts) suggests feasibility for Diels-Alder reactions. MD simulations (e.g., AMBER) can model transition states and regioselectivity with dienophiles like methyl vinyl ketone .

Q. What mechanistic insights explain discrepancies in biological activity across analogs?

Compare SAR (Structure-Activity Relationship) studies for antimicrobial analogs. For example, substituent effects (e.g., electron-withdrawing groups on the phenyl ring) may alter membrane permeability. Use molecular docking (AutoDock Vina) to predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase). Validate via enzyme inhibition assays (IC₅₀ comparisons) .

Q. How can enantiomeric separation be achieved for chiral derivatives of this compound?

Employ chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent) or enzymatic resolution (lipases in organic media). X-ray crystallography of diastereomeric salts (e.g., with L-tartaric acid) can confirm absolute configuration. Circular dichroism (CD) spectra provide additional stereochemical validation .

Q. What strategies resolve contradictions in reported toxicity data?

Re-evaluate conflicting data using standardized OECD guidelines (e.g., acute toxicity in Daphnia magna). Consider matrix effects (e.g., solvent used in assays) and impurity profiles (HPLC-UV). Cross-reference with chlorophenol toxicity models (e.g., QSAR predictions for LC₅₀ values) .

Q. How can green chemistry principles be applied to its synthesis?

Replace traditional solvents with bio-based alternatives (e.g., cyclopentyl methyl ether). Catalytic systems like immobilized lipases or Fe₃O₄ nanoparticles reduce waste. Perform LCA (Life Cycle Assessment) to compare energy/water usage across routes .

Q. What advanced techniques characterize its interactions with biological macromolecules?

Use SPR (Surface Plasmon Resonance) for binding kinetics with proteins. Cryo-EM or X-ray crystallography resolves complex structures. Fluorescence quenching assays (e.g., with BSA) quantify binding constants (Kₐ) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Chloro-4-fluorophenyl)-1,3-dioxolane
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2-(2-Chloro-4-fluorophenyl)-1,3-dioxolane

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